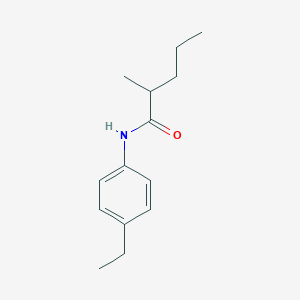

N-(4-ethylphenyl)-2-methylpentanamide

Description

N-(4-Ethylphenyl)-2-methylpentanamide is a synthetic amide compound characterized by a 4-ethylphenyl group attached to a branched 2-methylpentanamide backbone. Its structure combines lipophilic (ethyl) and steric (methyl branching) features, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2-methylpentanamide |

InChI |

InChI=1S/C14H21NO/c1-4-6-11(3)14(16)15-13-9-7-12(5-2)8-10-13/h7-11H,4-6H2,1-3H3,(H,15,16) |

InChI Key |

OHEBVLVWOCYZIF-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)CC |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil)

Structural Differences :

- Phenyl substituent : 3,4-Dichloro vs. 4-ethyl.

- Amide chain : Both share the 2-methylpentanamide group.

Functional Insights :

- Biological Activity : Karsil is a potent herbicide targeting grasses and broad-leaved weeds by inhibiting photosynthesis in chloroplasts . The dichlorophenyl group enhances electrophilicity, improving target binding.

- Stability : Chloro substituents reduce enzymatic hydrolysis compared to alkyl groups (e.g., ethyl or methyl). Methyl substitution on the phenyl ring further decreases hydrolysis susceptibility .

- Comparison: Replacing chloro with ethyl may reduce herbicidal potency but improve toxicity profiles.

Table 1: Key Properties of Karsil vs. N-(4-Ethylphenyl)-2-methylpentanamide

| Property | Karsil | This compound |

|---|---|---|

| Phenyl Substituent | 3,4-Dichloro (electron-withdrawing) | 4-Ethyl (electron-donating) |

| Hydrolysis Susceptibility | Low (chloro groups resist enzymes) | Moderate (ethyl less stable than Cl) |

| Biological Activity | Herbicidal | Inferred broader applications |

N-(4-Methoxyphenyl)Pentanamide

Structural Differences :

- Phenyl substituent : 4-Methoxy vs. 4-ethyl.

- Amide chain : Straight pentanamide vs. branched 2-methylpentanamide.

Functional Insights :

- Biological Activity : This compound, a simplified albendazole derivative, exhibits anthelmintic properties with excellent drug-likeness and adherence to pharmaceutical filters .

- Pharmacokinetics : The methoxy group enhances solubility but reduces lipophilicity compared to ethyl. The straight-chain amide may improve metabolic stability.

- The 2-methyl branch may introduce steric hindrance, altering target binding compared to the unbranched analog.

Table 2: Drug-Likeness Comparison

| Parameter | N-(4-Methoxyphenyl)Pentanamide | This compound |

|---|---|---|

| LogP (Lipophilicity) | Moderate (methoxy) | Higher (ethyl) |

| Solubility | High | Lower (due to branching) |

| Metabolic Stability | High | Moderate (ethyl susceptibility) |

Sulfamoyl- and Isoindolinone-Modified Analogs

Structural Differences :

Functional Insights :

- Comparison: The ethylphenyl group in this compound simplifies the structure, likely improving synthetic accessibility and reducing off-target interactions. However, sulfamoyl/isoindolinone groups enhance target specificity in enzymes like dihydrofolate reductase.

iCRT3 (Wnt Pathway Inhibitor)

Structural Differences :

- Contains an oxazole ring and sulfanyl group absent in this compound.

- Shared Feature: Both have ethylphenyl-derived substituents.

Functional Insights :

- Biological Activity : iCRT3 inhibits Wnt/β-catenin signaling, reducing cytokine production in macrophages .

- Comparison : The ethylphenyl group in iCRT3 contributes to β-catenin binding, suggesting that this compound could be repurposed for anti-inflammatory applications with structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.